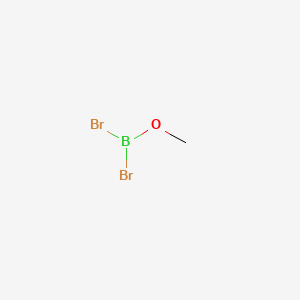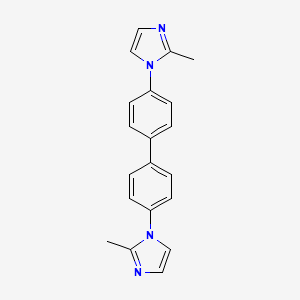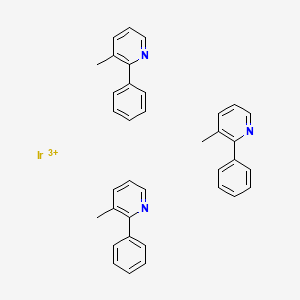
tris-(3-Methyl-2-phenylpyridine)iridium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is an organoiridium complex known for its electroluminescent properties. This compound is a derivative of iridium(III) bound to three monoanionic 3-methyl-2-phenylpyridine ligands. It is widely used in organic light-emitting diodes (OLEDs) due to its high phosphorescence quantum yield and thermal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris-(3-Methyl-2-phenylpyridine)iridium(III) typically involves the cyclometalation reaction of 3-methyl-2-phenylpyridine with iridium trichloride. The reaction is carried out in a Parr reactor under an argon atmosphere. The mixture is heated to 205°C for 48 hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of tris-(3-Methyl-2-phenylpyridine)iridium(III) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The final product is purified through solvent extraction and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Tris-(3-Methyl-2-phenylpyridine)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) complexes.
Reduction: It can be reduced back to iridium(II) complexes.
Substitution: Ligand exchange reactions can occur, where the 3-methyl-2-phenylpyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like acetonitrile.
Major Products
The major products formed from these reactions include various iridium complexes with different oxidation states and ligand compositions .
Wissenschaftliche Forschungsanwendungen
Tris-(3-Methyl-2-phenylpyridine)iridium(III) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tris-(3-Methyl-2-phenylpyridine)iridium(III) involves the excitation of electrons to higher energy states upon exposure to light. The excited state undergoes intersystem crossing to a triplet state, which then decays radiatively, emitting light. This process is facilitated by the strong spin-orbit coupling in iridium complexes, which enhances the efficiency of intersystem crossing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris-(2-phenylpyridine)iridium(III): Known for its green emission in OLEDs.
Tris-(2-phenylquinoline)iridium(III): Used for blue emission in OLEDs.
Tris-(2-phenylbenzoxazole)iridium(III): Provides red emission in OLEDs.
Uniqueness
Tris-(3-Methyl-2-phenylpyridine)iridium(III) is unique due to its specific ligand structure, which provides distinct photophysical properties. The methyl group on the pyridine ring influences the electronic properties, leading to variations in emission color and efficiency compared to other iridium complexes .
Eigenschaften
Molekularformel |
C36H33IrN3+3 |
|---|---|
Molekulargewicht |
699.9 g/mol |
IUPAC-Name |
iridium(3+);3-methyl-2-phenylpyridine |
InChI |
InChI=1S/3C12H11N.Ir/c3*1-10-6-5-9-13-12(10)11-7-3-2-4-8-11;/h3*2-9H,1H3;/q;;;+3 |
InChI-Schlüssel |
KDFXAMVXNKMSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.CC1=C(N=CC=C1)C2=CC=CC=C2.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
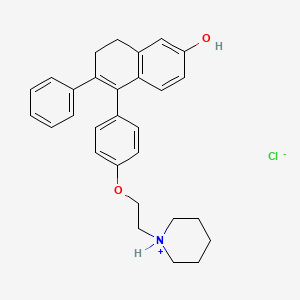
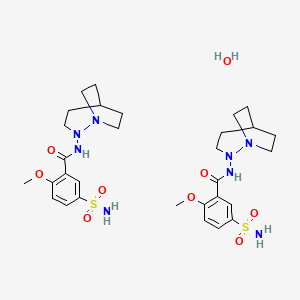
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
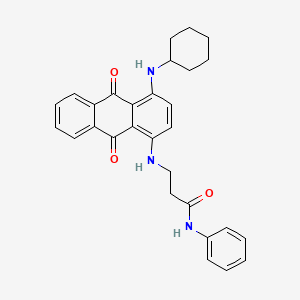

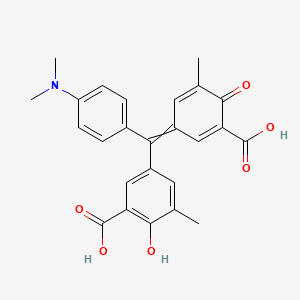
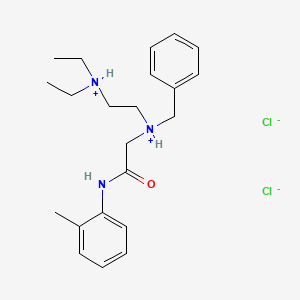


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
